[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 3-fluorophenyl group at position 2, a methyl group at position 4, and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C11H10FNO2 (molecular weight: 207.21 g/mol).
The hydroxymethyl group contributes to polarity, affecting solubility and reactivity.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |
InChI Key |
VTEKVNCQVOBFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group in [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]carboxylic acid, while reduction can produce [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological research, [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : In industrial applications, [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxazole Core
Halogenated Phenyl Substitutions
- [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2022338-91-4): Molecular formula: C11H10BrNO2 (molecular weight: 268.11 g/mol). The bromine atom at the para position increases molecular weight and lipophilicity compared to fluorine.
- [2-(3,5-Dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-5-yl]methanol (CAS: 31110-36-8): Molecular formula: C12H13Cl2NO2 (molecular weight: 286.15 g/mol). Dichlorophenyl substitution introduces stronger electron-withdrawing effects and higher lipophilicity than mono-fluorophenyl. The 4,4-dimethyl groups on the oxazole core increase steric bulk, which may reduce solubility but improve stability against enzymatic degradation .
Functional Group Modifications
- Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS: 496062-54-5): Molecular formula: C15H16FNO3 (molecular weight: 277.30 g/mol). The acetate ester group at position 5 (vs. hydroxymethyl) reduces polarity, increasing lipophilicity and altering pharmacokinetic properties.
- 2-{[2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy}-2-methylpropanoic acid: A metabolite with a carboxylic acid group replacing the hydroxymethyl. The acid group significantly enhances water solubility and introduces hydrogen-bonding capacity, which may improve target engagement in hydrophilic environments .
Structural Analogues with Heterocyclic Variations
- (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS: 1025700-46-2): Molecular formula: C11H10FNO2 (identical to the target compound). The isoxazole ring (oxygen and nitrogen at positions 1 and 2) differs from oxazole (nitrogen and oxygen at positions 1 and 3).
Diphenyl Sulfone-Oxazole Hybrids (e.g., compound 2a in ):
- Example: {2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-methyl-1,3-oxazol-5-yl} ethyl carbonate .
- The sulfone group enhances rigidity and electron deficiency, while the ethyl carbonate introduces a labile ester. Such modifications increase molecular weight (e.g., 434.28 g/mol for 2a) and may reduce bioavailability compared to the simpler hydroxymethyl derivative .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a compound belonging to the class of oxazoles, which are heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : CHFNO
- Molecular Weight : 207.20 g/mol
- CAS Number : 109544-11-8
Antimicrobial Activity
Research indicates that compounds in the oxazole family exhibit significant antimicrobial properties. Specifically, studies have shown that [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol has demonstrated effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These findings suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assessments were performed using standard assays such as the MTT assay on mammalian cell lines. The results indicated:
| Compound | IC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol | 50 | > 6 |
A higher selectivity index indicates a favorable safety profile for potential therapeutic applications, as it suggests that the compound is less toxic to human cells compared to its antimicrobial efficacy.
The biological activity of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may be attributed to its ability to inhibit key enzymatic pathways in microbial cells. Preliminary studies suggest that it may interfere with cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial properties of various oxazole derivatives, including [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol. The compound was found to be particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development. -
Cytotoxicity and Selectivity :
Another research effort focused on assessing the cytotoxic effects of the compound on human fibroblast cell lines. The results indicated that while the compound effectively inhibited bacterial growth, it maintained a low level of cytotoxicity, making it a promising candidate for further development as an antimicrobial agent with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
